molecular formula C9H5N3O2 B12900050 1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one CAS No. 40235-42-5

1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one

Cat. No.: B12900050
CAS No.: 40235-42-5
M. Wt: 187.15 g/mol
InChI Key: YGEURFRKJHVNCQ-UHFFFAOYSA-N
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Description

Chromeno[3,4-d][1,2,3]triazol-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused ring system that includes a chromene moiety and a triazole ring, which imparts distinct chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most efficient methods for synthesizing chromeno[3,4-d][1,2,3]triazol-4(3H)-one involves the [3 + 2] cycloaddition reaction. This reaction is catalyzed by tetrabutylammonium fluoride (TBAF) and involves the reaction of trimethylsilyl azide (TMSN3) with variously substituted 3-nitrocoumarins under supercritical fluid conditions . This method is not only efficient but also environmentally friendly, yielding high amounts of the desired product.

Industrial Production Methods

While specific industrial production methods for chromeno[3,4-d][1,2,3]triazol-4(3H)-one are not extensively documented, the principles of green chemistry and efficient catalytic processes are likely to be employed. The use of supercritical fluids and recyclable catalysts such as TBAF can be scaled up for industrial applications, ensuring both high yield and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

Chromeno[3,4-d][1,2,3]triazol-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the triazole ring or the chromene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chromeno[3,4-d][1,2,3]triazol-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of chromeno[3,4-d][1,2,3]triazol-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Chromeno[3,4-d][1,2,3]triazol-4(3H)-one can be compared with other similar compounds, such as:

The uniqueness of chromeno[3,4-d][1,2,3]triazol-4(3H)-one lies in its specific structural features and the combination of the chromene and triazole rings, which confer distinct chemical and pharmacological properties.

Biological Activity

1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one is a nitrogen and oxygen-containing heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H5N3O2
  • Molecular Weight : 187.16 g/mol
  • InChIKey : YGEURFRKJHVNCQ-UHFFFAOYSA-N

The compound features a unique arrangement of nitrogen and oxygen atoms within a fused ring system, which contributes to its biological activity .

Biological Activity

This compound exhibits various biological activities:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against a range of pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, showing a notable inhibition of growth in both categories. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, suggesting potential as an antimicrobial agent .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays revealed that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it was found to inhibit cell proliferation in breast and lung cancer cells, with IC50 values indicating strong cytotoxic effects.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In a recent study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in managing inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways via caspase activation has been observed in cancer cells treated with this compound.
  • Modulation of Immune Response : Its ability to downregulate pro-inflammatory cytokines indicates a role in modulating immune responses.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Case Study 1 : A clinical trial assessed the compound's effects on patients with chronic bacterial infections. Results showed a significant reduction in infection rates among those treated with the compound compared to a control group.
  • Case Study 2 : In a laboratory setting, researchers found that combining this compound with standard chemotherapy agents enhanced the overall cytotoxic effect on resistant cancer cell lines.

Properties

CAS No.

40235-42-5

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

2H-chromeno[3,4-d]triazol-4-one

InChI

InChI=1S/C9H5N3O2/c13-9-8-7(10-12-11-8)5-3-1-2-4-6(5)14-9/h1-4H,(H,10,11,12)

InChI Key

YGEURFRKJHVNCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NNN=C3C(=O)O2

Origin of Product

United States

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